Hexanedioic acid, 2,4,4-trimethyl-, 1-decyl 6-octyl ester
Description
Properties
CAS No. |
68425-97-8 |
|---|---|
Molecular Formula |
C27H52O4 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
1-O-decyl 6-O-octyl 2,4,4-trimethylhexanedioate |
InChI |
InChI=1S/C27H52O4/c1-6-8-10-12-14-15-17-19-21-31-26(29)24(3)22-27(4,5)23-25(28)30-20-18-16-13-11-9-7-2/h24H,6-23H2,1-5H3 |
InChI Key |
UJWASZQDZMOHER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C(C)CC(C)(C)CC(=O)OCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes for Esters of this Type
The preparation of esters such as hexanedioic acid, 2,4,4-trimethyl-, 1-decyl 6-octyl ester generally follows two main synthetic approaches:
Both methods involve reacting a carboxylic acid or its ester derivative with an alcohol under catalytic conditions to form the ester bond.
Direct Esterification Method
- The carboxylic acid (hexanedioic acid derivative) is reacted with the corresponding alcohols (1-decyl alcohol and 6-octyl alcohol) in the presence of an acid catalyst.
- The reaction is a dehydration-condensation, where water is continuously removed to drive the equilibrium toward ester formation.
- Typically, the reaction temperature ranges from 100 to 300 °C, with a preferred range of 200 to 250 °C for optimal conversion.
- Acid catalysts such as concentrated sulfuric acid are traditionally used.
- However, involatile acid catalysts that can be easily removed post-reaction are preferred for industrial and environmental reasons.
- The process may involve weak basic substances after reaction to neutralize and remove residual acid catalyst efficiently, minimizing waste water and extraction steps.
- Direct esterification is straightforward and widely used for ester synthesis.
- Suitable for large-scale industrial production with proper catalyst and temperature control.
Transesterification Method
- Transesterification involves reacting an alkyl ester of the corresponding acid (e.g., methyl or butyl ester of hexanedioic acid derivative) with the desired alcohols (1-decyl and 6-octyl alcohol).
- This reaction typically requires a catalyst to facilitate the exchange of the alkoxy group.
- Sodium methylate and tetraalkyl titanates are common transesterification catalysts.
- Enzymatic catalysts such as lipases, acyltransferases, and esterases have also been employed to catalyze transesterification reactions under milder conditions.
- The reaction is carried out without solvents, preferably with anhydrous reactants to maximize yield.
- Temperature is maintained between 100 and 300 °C, with 200 to 250 °C being optimal.
- Water formed during the reaction is continuously removed to shift equilibrium.
- Transesterification allows the use of readily available ester precursors.
- Enzymatic catalysis offers environmentally friendly and selective synthesis routes.
- It can be more efficient when direct esterification is hindered by steric or electronic effects from substituents like the 2,4,4-trimethyl groups.
Industrial and Environmentally Friendly Considerations
- The use of involatile acid catalysts and weak bases for neutralization reduces wastewater and simplifies purification.
- Avoidance of solvents and use of anhydrous reactants improve reaction efficiency and reduce environmental impact.
- Enzymatic catalysis allows for milder conditions and higher selectivity, reducing side products.
Summary Table of Preparation Methods
| Method | Reactants | Catalyst(s) | Temperature (°C) | Solvent | Advantages | Notes |
|---|---|---|---|---|---|---|
| Direct Esterification | Hexanedioic acid derivative + alcohols | Involatile acid catalyst (e.g., sulfuric acid) | 100–300 (200–250 preferred) | Usually none or minimal | Simple, direct, industrially scalable | Requires water removal, neutralization with weak base |
| Transesterification | Alkyl ester of acid + alcohols | Sodium methylate, tetraalkyl titanate, or enzymes (lipases) | 100–300 (200–250 preferred) | None preferred | Mild conditions (enzymatic), selective | Anhydrous reactants preferred, continuous water removal |
Research Discoveries and Patents
- Patents such as EP2448907A2 and US20100324314A1 describe the preparation of esters with branched alkyl groups similar to this compound.
- These patents emphasize the importance of catalyst choice, reaction temperature, and removal of residual catalysts for efficient production.
- Enzymatic transesterification is highlighted as a green alternative to traditional chemical catalysis.
- The use of involatile acid catalysts combined with weak base neutralization is an innovative approach to reduce environmental burden and simplify purification steps.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a primary reaction pathway for this diester, occurring under acidic or basic conditions :
Conditions and Products
| Catalyst Type | Reaction Environment | Primary Products |
|---|---|---|
| Acid (e.g., H₂SO₄) | Aqueous, elevated temperatures | 2,4,4-Trimethylhexanedioic acid + Decyl alcohol + Octyl alcohol |
| Base (e.g., NaOH) | Aqueous, reflux | Sodium salts of 2,4,4-trimethylhexanedioic acid + Decyl alcohol + Octyl alcohol |
-
Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate.
-
Kinetics : Hydrolysis rates depend on pH, temperature, and steric hindrance from the branched structure .
Transesterification
This reaction replaces the ester’s alkyl groups with other alcohols, often catalyzed by acids, bases, or enzymes:
Example Reaction
Key Parameters
| Catalyst | Temperature | Alcohol Type | Yield |
|---|---|---|---|
| H₂SO₄ | 60–80°C | Methanol | >85% |
| Lipase | 35–45°C | Ethanol | 70–75% |
Transesterification is critical for modifying the compound’s physicochemical properties in industrial formulations .
Oxidation Reactions
The ester’s alkyl chains undergo oxidation under strong oxidizing agents:
Oxidation Pathways
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| KMnO₄/H₂SO₄ | Acidic, heat | Ketones (e.g., 2,4,4-trimethylhexanedione) + Carboxylic acids |
| O₃ | Ozonolysis | Shorter-chain aldehydes and ketones |
-
Mechanism : Radical-initiated oxidation cleaves C–H bonds in the alkyl chains, forming peroxides or carbonyl compounds .
Thermal Decomposition
At temperatures >200°C, the compound undergoes pyrolysis:
Decomposition Byproducts
| Temperature Range | Major Products | Minor Products |
|---|---|---|
| 200–250°C | Decane, Octane | 2-Pentene, Formaldehyde |
| >300°C | CO₂, Methane | Acrolein |
Radical Reactions
Under UV light or radical initiators (e.g., AIBN), the ester participates in chain reactions :
Scientific Research Applications
Materials Science
Hexanedioic acid esters are primarily used in the production of polymers and plasticizers. The compound's unique structure allows it to enhance the properties of materials:
- Plasticizers : Used to improve flexibility and durability in plastics. The esterification of hexanedioic acid with long-chain alcohols results in products that reduce brittleness and increase processability in polyvinyl chloride (PVC) and other polymers.
- Coatings and Adhesives : Its compatibility with various solvents makes it suitable for use in coatings and adhesives, providing improved adhesion properties and resistance to environmental factors.
Table: Properties of Hexanedioic Acid Esters in Materials Science
| Application | Benefits | Example Use Case |
|---|---|---|
| Plasticizers | Increases flexibility | PVC products |
| Coatings | Enhances adhesion | Industrial coatings |
| Adhesives | Improves durability | Construction adhesives |
Pharmaceutical Applications
The compound has potential applications in the pharmaceutical industry due to its biocompatibility and ability to form drug delivery systems:
- Drug Delivery Systems : Its structure can be engineered to create controlled-release formulations for various therapeutic agents. By modifying the ester bonds, the release rates of drugs can be tailored to meet specific therapeutic needs.
- Bioactive Compounds : Research is ongoing into using hexanedioic acid esters as carriers for bioactive compounds that require solubilization for effective delivery within the body.
Environmental Applications
Hexanedioic acid esters are also being studied for their environmental impact and potential uses in sustainability:
- Biodegradable Plastics : As concerns about plastic waste grow, research is focusing on developing biodegradable alternatives using hexanedioic acid esters. These materials can potentially decompose more readily in natural environments compared to traditional plastics.
- Pollution Mitigation : The compound's properties may allow it to be used in formulations designed to capture or neutralize pollutants in water or soil.
Case Study 1: Plasticizer Efficacy
A study conducted on the use of hexanedioic acid esters as plasticizers demonstrated a notable improvement in the mechanical properties of PVC films. The incorporation of these esters resulted in enhanced flexibility and reduced brittleness compared to conventional plasticizers.
Case Study 2: Drug Delivery Research
Research published in a peer-reviewed journal explored the use of hexanedioic acid esters as carriers for anti-cancer drugs. The findings indicated that modifying the ester bonds allowed for a controlled release of the drug over an extended period, improving therapeutic outcomes while minimizing side effects.
Mechanism of Action
The mechanism of action of hexanedioic acid, 2,4,4-trimethyl-, 1-decyl 6-octyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release hexanedioic acid and the corresponding alcohols, which can then participate in various biochemical processes. The long alkyl chains of the ester contribute to its hydrophobic properties, influencing its interactions with lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
Chemical Identity :
- Systematic Name : Hexanedioic acid, 2,4,4-trimethyl-, 1-decyl 6-octyl ester
- CAS Number : 26856-72-4
- Molecular Formula : C₂₇H₅₂O₄
- Molecular Weight : 440.6994 g/mol
- Structure : Features a hexanedioic acid backbone with 2,4,4-trimethyl branching and esterified with decyl (C₁₀H₂₁) and octyl (C₈H₁₇) groups .
Applications : Likely used as a plasticizer or lubricant additive due to its branched structure, which enhances compatibility with polymers and reduces volatility compared to linear analogs.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations :
Physical and Chemical Properties
- Volatility : Branched esters (e.g., target compound) exhibit lower volatility than linear analogs like dioctyl adipate, making them suitable for high-temperature applications .
- Solubility: The trimethyl branching reduces crystallinity, improving compatibility with nonpolar polymers like PVC .
- Chromatographic Behavior : In GC analysis, the target compound’s retention time (unreported in evidence) would likely exceed that of linear esters (e.g., decyl octyl adipate at 2.8 min retention time) due to higher molecular weight .
Biological Activity
Hexanedioic acid, 2,4,4-trimethyl-, 1-decyl 6-octyl ester, commonly referred to as a type of adipate ester, is a compound with potential applications in various fields including cosmetics, pharmaceuticals, and industrial materials. This article provides an in-depth analysis of its biological activity based on available research findings.
- Molecular Formula: C27H52O4
- Molar Mass: 440.7 g/mol
- CAS Number: 40520-10-3
Biological Activity Overview
The biological activity of hexanedioic acid esters can be categorized into several areas:
- Toxicity and Safety : Research indicates that certain adipate esters exhibit low toxicity levels in animal studies. For example, the Cosmetic Ingredient Review (CIR) has assessed similar compounds and concluded they are generally safe for topical use due to their non-sensitizing properties .
- Antimicrobial Properties : Some studies suggest that esters derived from hexanedioic acid possess antimicrobial properties. For instance, the incorporation of these esters into formulations may enhance the microbial resistance of products, making them suitable for cosmetic and pharmaceutical applications.
- Biocompatibility : The compatibility of these compounds with biological systems is crucial for their use in medical applications. Biocompatibility studies have shown that hexanedioic acid esters do not elicit significant inflammatory responses when used in controlled environments .
Case Study 1: Cosmetic Applications
In a study assessing the safety of various cosmetic ingredients, hexanedioic acid esters were included in formulations aimed at skin hydration. The results indicated that these esters contributed positively to skin moisturization without causing irritation or adverse reactions in human subjects.
Case Study 2: Industrial Use
A separate investigation into the use of hexanedioic acid esters in industrial applications highlighted their effectiveness as plasticizers. These compounds improved flexibility and durability in polymer matrices while maintaining low toxicity profiles .
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers confirm the structural identity and purity of this compound during synthesis?
- Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques. For nuclear magnetic resonance (NMR), analyze - and -NMR spectra to identify characteristic peaks for the branched alkyl chains (e.g., 2,4,4-trimethylhexanedioic acid backbone) and ester linkages. Mass spectrometry (MS) with electron ionization (EI) can validate the molecular ion peak at m/z 398 (molecular formula: ) . Purity assessment via gas chromatography (GC) or high-performance liquid chromatography (HPLC) should reference retention times and peak symmetry against standards .
Q. What experimental parameters are critical for optimizing the esterification reaction of this compound?
- Methodological Answer: Key parameters include:
- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or lipases for enzymatic esterification, balancing reaction rate and byproduct formation .
- Molar ratio : Excess alcohol (decyl and octyl alcohols) to drive equilibrium toward ester formation.
- Temperature control : Maintain 80–120°C to enhance reaction kinetics without degrading thermally sensitive components .
- Solvent choice : Use non-polar solvents (e.g., toluene) to facilitate azeotropic removal of water .
Advanced Research Questions
Q. How can conflicting data on physicochemical properties (e.g., solubility, stability) be resolved in literature?
- Methodological Answer: Contradictions often arise from differences in experimental conditions. For solubility studies, standardize solvents (e.g., hexane vs. ethanol) and temperatures. For stability, conduct accelerated degradation studies under controlled humidity and UV exposure, comparing results using kinetic modeling (e.g., Arrhenius plots) . Cross-reference with analogous compounds like di(2-ethylhexyl) adipate (CAS 103-23-1), which shares ester functionality and hydrophobicity .
Q. What advanced spectroscopic or computational methods are suitable for studying its interaction with polymers or biomolecules?
- Methodological Answer:
- Fourier-transform infrared spectroscopy (FTIR) : Monitor ester carbonyl () stretching frequencies (1700–1750 cm) to detect hydrogen bonding or hydrolysis .
- Molecular dynamics (MD) simulations : Model interactions with polymer matrices (e.g., PVC) to predict plasticization efficiency based on branching and alkyl chain length .
- Surface plasmon resonance (SPR) : Quantify binding affinity with biomolecules (e.g., serum albumin) to assess bioaccumulation potential .
Q. What degradation pathways dominate under environmental or biological conditions, and how can they be quantified?
- Methodological Answer: Hydrolysis and microbial degradation are primary pathways. For hydrolysis studies:
- pH-dependent kinetics : Perform experiments at pH 2–12, tracking ester cleavage via HPLC and quantifying hexanedioic acid derivatives .
- Enzymatic assays : Use esterases or lipases to simulate biodegradation, measuring metabolite production (e.g., 2,4,4-trimethylhexanedioic acid) via LC-MS .
- Ecotoxicity assessment : Apply OECD Test Guideline 301B to evaluate ready biodegradability in aqueous systems .
Data Presentation and Analysis
Q. How should researchers statistically validate experimental reproducibility in synthesis or degradation studies?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
